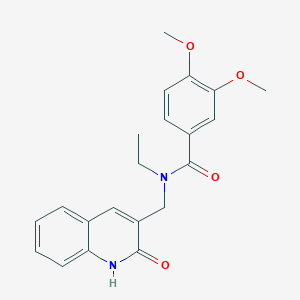
N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as MOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MOB is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its diverse range of biological activities, which makes it a promising compound for various applications in scientific research. However, one of the limitations of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is the development of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and its potential interactions with other compounds.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using a variety of methods, including conventional organic synthesis, microwave-assisted synthesis, and solvent-free synthesis. One of the most commonly used methods for synthesizing N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is the reaction of 4-methoxybenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to exhibit promising anticancer, antimicrobial, and anti-inflammatory activities. N-(4-methoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-16-13-11-15(12-14-16)24-22(27)17-7-3-4-8-18(17)23-25-21(26-30-23)19-9-5-6-10-20(19)29-2/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDJFQGNAQWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)





